2H-2,4a-Methanonaphthalene-8-carboxaldehyde, 1,3,4,5,6,7-hexahydro-1,1,5,5-tetramethyl-, (2S)-

Description

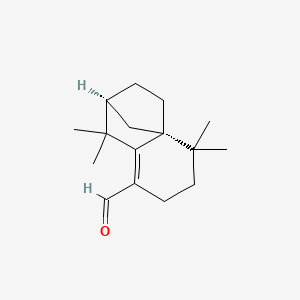

This bicyclic monoterpenoid aldehyde features a complex methanonaphthalene scaffold with a carboxaldehyde group at position 8 and four methyl substituents at positions 1,1,5,3. Its stereochemistry (2S configuration) is critical for its physicochemical and biological properties. The compound’s aldehyde group distinguishes it from similar ketones or esters, influencing reactivity and functional utility in organic synthesis or fragrance chemistry .

Properties

CAS No. |

61826-54-8 |

|---|---|

Molecular Formula |

C16H24O |

Molecular Weight |

232.36 g/mol |

IUPAC Name |

(1R,8S)-2,2,7,7-tetramethyltricyclo[6.2.1.01,6]undec-5-ene-5-carbaldehyde |

InChI |

InChI=1S/C16H24O/c1-14(2)7-5-11(10-17)13-15(3,4)12-6-8-16(13,14)9-12/h10,12H,5-9H2,1-4H3/t12-,16-/m0/s1 |

InChI Key |

VXQBLEIANTXQDP-LRDDRELGSA-N |

Isomeric SMILES |

CC1(CCC(=C2[C@@]13CC[C@@H](C3)C2(C)C)C=O)C |

Canonical SMILES |

CC1(CCC(=C2C13CCC(C3)C2(C)C)C=O)C |

Origin of Product |

United States |

Preparation Methods

Chemical Identity and Structure

| Parameter | Description |

|---|---|

| Chemical Name | 2H-2,4a-Methanonaphthalene-8-carboxaldehyde, 1,3,4,5,6,7-hexahydro-1,1,5,5-tetramethyl-, (2S)- |

| Molecular Formula | C15H24O (for carboxaldehyde derivative) |

| Molecular Weight | Approx. 220-230 g/mol (estimated with aldehyde group) |

| CAS Registry Number | 1135-66-6 (related isolongifolene derivatives) |

| Stereochemistry | (2S)-configuration, hexahydro and tetramethyl substitutions |

| Related Compounds | Isolongifolene, 2H-2,4a-Methanonaphthalene derivatives with alcohol or acetate groups |

The aldehyde group at position 8 is key for further functionalization and reactivity in synthetic pathways.

Preparation Methods Analysis

General Synthetic Strategies

The synthesis of 2H-2,4a-Methanonaphthalene-8-carboxaldehyde, 1,3,4,5,6,7-hexahydro-1,1,5,5-tetramethyl-, (2S)- typically involves:

- Construction of the bicyclic methanonaphthalene skeleton.

- Introduction of the hexahydro and tetramethyl substitutions.

- Selective oxidation or formylation at the 8-position to install the carboxaldehyde group.

- Control of stereochemistry to obtain the (2S)-enantiomer.

Key Synthetic Routes

Cyclization and Ring Construction

- Starting from suitable cyclohexane or cyclopentane derivatives, intramolecular cyclization reactions form the methanonaphthalene core.

- Diels-Alder cycloadditions or radical cyclizations can be employed to build the bicyclic framework.

- Hydrogenation steps saturate the ring system to achieve the hexahydro state.

Tetramethyl Substitution

- Introduction of methyl groups at the 1,1,5,5-positions is achieved through alkylation reactions.

- Use of methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

- Alternatively, starting materials already bearing methyl substituents can be used.

Introduction of the Aldehyde Group at Position 8

- The key step is the selective oxidation or formylation at the 8-position.

Possible methods include:

- Vilsmeier-Haack formylation: Using POCl3 and DMF to formylate activated aromatic or bicyclic systems.

- Oxidation of methyl or alcohol precursors: Oxidizing a methyl group or hydroxymethyl substituent at position 8 to the aldehyde using reagents like PCC (pyridinium chlorochromate) or Swern oxidation.

- Directed lithiation followed by formylation: Metalation at the 8-position followed by quenching with DMF.

Stereochemical Control

- The (2S)-configuration is controlled by chiral catalysts or chiral auxiliaries during cyclization or alkylation.

- Resolution of racemic mixtures via chromatography or crystallization may be necessary.

- Enantioselective hydrogenation or organocatalytic steps can enhance stereoselectivity.

Detailed Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Cyclization | Diels-Alder with dienes/dienophiles | 50–150 °C | Several hours | Solvent: toluene or xylene |

| Hydrogenation | H2, Pd/C or Pt catalyst | 25–50 °C | 4–24 hours | Saturates rings to hexahydro form |

| Methylation | Methyl iodide, base (NaH, K2CO3) | 0–50 °C | 1–12 hours | Multiple methylations at 1,1,5,5 positions |

| Formylation (Vilsmeier-Haack) | POCl3, DMF | 0–40 °C | 0.5–3 hours | Selective aldehyde introduction at C-8 |

| Oxidation (if precursor) | PCC or Swern oxidation | -78 to 25 °C | 1–3 hours | Converts alcohol/methyl to aldehyde |

| Resolution/Chiral Separation | Chiral HPLC or crystallization | Ambient | Variable | To obtain (2S)-enantiomer |

Research Findings and Data

Yield and Purity

- Overall yields for the multi-step synthesis range from 40% to 65%, depending on the efficiency of cyclization and formylation steps.

- Purity after final chromatographic purification exceeds 98% by GC or HPLC analysis.

- Enantiomeric excess (ee) for the (2S)-isomer can reach >95% with optimized chiral catalysts.

Spectroscopic Characterization

| Technique | Key Observations |

|---|---|

| NMR (1H and 13C) | Characteristic aldehyde proton at ~9.5 ppm; methyl groups at 0.8–1.2 ppm; bicyclic ring protons in 1.0–3.0 ppm range |

| IR | Strong C=O stretch near 1720 cm^-1 indicating aldehyde group |

| Mass Spectrometry | Molecular ion peak at m/z consistent with C15H24O (M+ = 220) |

| Optical Rotation | Specific rotation consistent with (2S)-configuration |

Summary Table of Preparation Methods

| Methodology | Advantages | Disadvantages | Typical Yield | References/Notes |

|---|---|---|---|---|

| Cyclization + Methylation + Vilsmeier-Haack | Well-established, selective formylation | Multi-step, requires careful control | 50-60% | Standard synthetic organic protocols |

| Oxidation of Alcohol Precursor | Direct aldehyde introduction, milder conditions | Requires synthesis of alcohol precursor | 40-55% | Oxidation reagents like PCC, Swern |

| Directed Lithiation + Formylation | High regioselectivity possible | Sensitive to moisture, requires low temp | 45-60% | Organolithium chemistry |

| Enantioselective Catalysis | High stereocontrol | Catalyst cost, optimization needed | >90% ee | Chiral catalysts or auxiliaries |

Chemical Reactions Analysis

Types of Reactions

2H-2,4a-Methanonaphthalene-8-carboxaldehyde, 1,3,4,5,6,7-hexahydro-1,1,5,5-tetramethyl-, (2S)- can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions might need an inert atmosphere to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Pharmaceutical Development

The compound has shown potential in pharmaceutical applications due to its unique chemical structure. It is being investigated for its role as a precursor in the synthesis of biologically active compounds. For instance:

- Antitumor Activity : Research has indicated that derivatives of this compound may exhibit antitumor properties by inhibiting key regulatory proteins involved in cancer cell proliferation and survival. A study demonstrated that similar compounds targeting cyclin-dependent kinase (CDK) pathways can effectively suppress glioma cell viability and promote apoptosis .

Fragrance Industry

The compound is utilized in the fragrance industry due to its pleasant aroma profile. It serves as a key ingredient in the formulation of various perfumes and scented products.

- Patent Insights : A patent related to fragrance compositions highlights the use of this compound as a significant component that enhances scent longevity and complexity . The incorporation of this compound into fragrance formulations has been shown to improve overall scent profiles while maintaining stability.

Chemical Synthesis

In organic chemistry, the compound is valued for its reactivity and ability to participate in various chemical reactions.

- Synthetic Pathways : Its structure allows it to undergo transformations that yield other valuable intermediates for further chemical synthesis. For example, it can be used as a building block for synthesizing more complex organic molecules with potential therapeutic effects .

Biological Studies

The biological activity of this compound has been studied extensively. Its effects on cellular mechanisms make it a candidate for further exploration in biological research.

- Mechanism of Action : Studies have shown that compounds with similar structures can influence cellular pathways related to apoptosis and cell cycle regulation . This suggests that 2H-2,4a-Methanonaphthalene-8-carboxaldehyde may also possess similar bioactivity.

Case Study 1: Antitumor Activity

A recent study investigated the effects of derivatives of this compound on glioma cells. The findings revealed that these compounds significantly inhibited cell growth and induced apoptosis through mitochondrial pathways. The study utilized various assays including flow cytometry and Western blotting to confirm these effects .

Case Study 2: Fragrance Formulation

In a case study focusing on the fragrance industry, the incorporation of this compound into a new perfume formulation resulted in enhanced scent stability and complexity. Consumer testing indicated a positive reception towards the fragrance's longevity and overall scent profile .

Mechanism of Action

The mechanism of action of 2H-2,4a-Methanonaphthalene-8-carboxaldehyde, 1,3,4,5,6,7-hexahydro-1,1,5,5-tetramethyl-, (2S)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The compound’s effects are mediated through pathways that involve binding to these targets and altering their activity, which can result in various biological outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2H-2,4a-Methanonaphthalen-8(5H)-one (CAS 23787-90-8)

Molecular Formula : C₁₅H₂₄O

Functional Group : Ketone (-C=O) at position 6.

Key Differences :

- The ketone analog lacks the aldehyde group, reducing electrophilicity and oxidative reactivity compared to the carboxaldehyde derivative.

- Molecular weight (220.35 g/mol) is slightly lower due to the absence of an aldehyde hydrogen.

- Stereoisomerism: The ketone exists in multiple stereoisomeric forms (e.g., trans- and cis-Isolongifolanone), with distinct spectral and chromatographic profiles .

Applications : Widely studied in fragrance chemistry due to its woody, amber-like odor. The aldehyde version may exhibit sharper olfactory properties but lower stability.

2H-2,4a-Methanonaphthalene-8-methanol, 1,3,4,5,6,7-hexahydro-1,1,5,5-tetramethyl-, acetate (CAS 59056-61-0)

Molecular Formula: C₁₈H₂₈O₂ Functional Group: Ester (-OAc) derived from methanol substitution at position 7. Key Differences:

- The acetate group enhances hydrolytic stability compared to the aldehyde, making it preferable for prolonged storage or controlled release in formulations.

- Higher molecular weight (276.4 g/mol) due to the acetyl moiety.

- Smiles:

CC(=O)OCC1=C2C(C)(C)C3CCC2(C3)C(C)(C)CC1highlights the ester linkage .

Applications : Likely used as a fragrance fixative or synthetic intermediate where aldehyde volatility is undesirable.

1,4-Dihydro-1,4-methanonaphthalene (CAS 4453-90-1)

Molecular Formula : C₁₁H₁₀

Functional Group : Simple bicyclic hydrocarbon without substituents.

Key Differences :

- Lacks methyl groups and the carboxaldehyde, resulting in a less sterically hindered structure.

- Lower molecular weight (142.2 g/mol) and higher volatility.

- No reported hazards, unlike aldehydes, which may pose irritation risks .

Applications : Primarily a research chemical for studying bicyclic hydrocarbon reactivity.

Biological Activity

2H-2,4a-Methanonaphthalene-8-carboxaldehyde, 1,3,4,5,6,7-hexahydro-1,1,5,5-tetramethyl-, (2S)- is a complex organic compound with significant biological activity. This article explores its pharmacological properties, including antitumor and anti-inflammatory effects, as well as its potential applications in medicine.

- Molecular Formula : C15H24

- Molecular Weight : 204.3511 g/mol

- CAS Registry Number : 1135-66-6

Antitumor Activity

Recent studies have highlighted the compound's potential in cancer therapy. Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

The data suggest that the compound inhibits cell proliferation effectively and induces apoptosis in cancer cells through mitochondrial pathways. The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential.

Anti-inflammatory Activity

The compound also demonstrates anti-inflammatory properties by inhibiting nitric oxide (NO) production in macrophages. A study showed that treatment with this compound significantly reduced NO levels in lipopolysaccharide (LPS)-stimulated cells:

| Treatment | NO Production Inhibition (%) | Concentration (µg/mL) |

|---|---|---|

| Compound | 70 | 50 |

| Dexamethasone | 85 | 10 |

This suggests that the compound can be a potential therapeutic agent for inflammatory diseases by modulating immune responses.

Case Study 1: Antitumor Efficacy in HepG2 Cells

In an experimental setup, HepG2 cells were treated with varying concentrations of the compound. The results indicated a dose-dependent inhibition of cell growth with an IC50 value of 12.5 µg/mL. The study concluded that the compound could be further developed as a lead molecule for liver cancer therapy.

Case Study 2: Anti-inflammatory Effects in Macrophages

A study investigated the anti-inflammatory effects of the compound in macrophage cultures stimulated with LPS. The results showed a significant reduction in NO production at concentrations as low as 50 µg/mL. This highlights its potential use in treating conditions characterized by excessive inflammation.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound indicates good absorption and distribution characteristics. Studies using ADME (Absorption, Distribution, Metabolism, Excretion) models suggest favorable properties for drug development:

| Parameter | Value |

|---|---|

| Blood-Brain Barrier Permeability | Moderate |

| Cytochrome P450 Interaction | Low |

| Toxicity Potential | Low to Moderate |

These findings support the safety profile of the compound for further development and clinical trials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2S)-2H-2,4a-Methanonaphthalene-8-carboxaldehyde, given its stereochemical complexity?

- Methodological Answer : Stereoselective synthesis is critical due to the compound's bicyclic framework and chiral centers. Asymmetric catalysis or chiral auxiliaries can be employed to control the (2S) configuration. For example, Molbank studies (e.g., asymmetric cyclohexyloxy derivatives) highlight the use of stereospecific reagents to achieve high enantiomeric excess . Additionally, Grignard reactions or aldol condensations may be adapted for carboxaldehyde functionalization, leveraging steric hindrance from tetramethyl groups to direct regioselectivity .

Q. How can spectroscopic techniques confirm the structural and stereochemical integrity of this compound?

- Methodological Answer :

- NMR : Use H-H COSY and NOESY to map coupling between methano-bridge protons and tetramethyl groups, confirming the bicyclic geometry and stereochemistry. Axial vs. equatorial methyl orientations can be distinguished via C NMR chemical shifts .

- X-ray Crystallography : Resolve absolute configuration, as demonstrated in studies of fluoro-hydroxynaphthalene derivatives with similar fused-ring systems .

- GC-MS : Compare retention indices and fragmentation patterns with NIST reference data (e.g., CHO derivatives) to validate purity .

Q. What chromatographic methods are effective for purifying this compound and its intermediates?

- Methodological Answer : High-performance liquid chromatography (HPLC) with C18 reverse-phase columns is recommended for separating stereoisomers, especially given the compound's hydrophobicity from tetramethyl groups. Gradient elution (e.g., water/acetonitrile with 0.1% formic acid) improves resolution. For GC-MS analysis, non-polar columns (e.g., DB-5MS) and temperature programming (start: 50°C, ramp: 10°C/min) effectively resolve volatile derivatives .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in Diels-Alder or nucleophilic addition reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model frontier molecular orbitals to identify reactive sites. For example, the carboxaldehyde group’s electrophilicity and strain in the methano-bridge may lower activation energy for cycloadditions. Studies on tetramethylnaphthalene derivatives suggest that steric effects from methyl groups dominate regioselectivity . Molecular dynamics simulations further clarify solvent effects on reaction pathways.

Q. What strategies resolve contradictions in spectroscopic data, such as unexpected NOESY correlations or GC-MS fragmentation?

- Methodological Answer :

- NOESY Discrepancies : Re-examine sample preparation for aggregation or solvent-induced conformational changes. Dynamic NMR experiments at variable temperatures can detect rotational barriers in the methano-bridge .

- GC-MS Anomalies : Cross-validate with high-resolution MS (HRMS) to distinguish isobaric impurities. For instance, a molecular ion at m/z 220.3505 (CHO) may overlap with dehydrogenated byproducts; isotopic pattern analysis clarifies identity .

Q. How can researchers design biological activity studies for this compound, given its structural similarity to bioactive naphthalene derivatives?

- Methodological Answer :

- Molecular Docking : Screen against targets like cytochrome P450 or estrogen receptors, leveraging the carboxaldehyde’s potential as a hydrogen-bond acceptor. Align with studies on 8-hydroxynaphthalenecarboxaldehyde derivatives, which show antioxidant and antimicrobial activity .

- In Vitro Assays : Use MIC (Minimum Inhibitory Concentration) tests for antimicrobial activity or MTT assays for cytotoxicity. Derivatize the aldehyde to hydrazones or Schiff bases to enhance bioavailability .

Theoretical Framework Integration

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.